molecular formula C7H9NO2 B3052313 1,3-Benzenediol, 5-(methylamino)- CAS No. 40248-01-9

1,3-Benzenediol, 5-(methylamino)-

Cat. No.: B3052313
CAS No.: 40248-01-9
M. Wt: 139.15 g/mol
InChI Key: DDQAFFLMUSVRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol, 5-(methylamino)- (CAS: 57959-90-7), also referred to as 5-[1-hydroxy-2-(methylamino)ethyl]-1,3-benzenediol, is a substituted resorcinol derivative. Its structure features a 1,3-dihydroxybenzene core with a methylaminoethyl substituent at the 5-position. This compound is structurally related to synephrine, a natural alkaloid with adrenergic activity, but differs in the substitution pattern of the amino group .

Properties

CAS No.

40248-01-9

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(methylamino)benzene-1,3-diol

InChI

InChI=1S/C7H9NO2/c1-8-5-2-6(9)4-7(10)3-5/h2-4,8-10H,1H3

InChI Key

DDQAFFLMUSVRSQ-UHFFFAOYSA-N

SMILES

CNC1=CC(=CC(=C1)O)O

Canonical SMILES

CNC1=CC(=CC(=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Benzenediol, 5-(methylamino)- with structurally or functionally related 1,3-benzenediol derivatives:

Compound Name Substituent Biological Activity Source/Application Key References
1,3-Benzenediol, 5-(methylamino)- 5-(1-hydroxy-2-(methylamino)ethyl) Potential adrenergic activity (inferred) Synthetic/pharmaceutical research
Resveratrol 5-[(E)-2-(4-hydroxyphenyl)ethenyl] Antioxidant, anti-inflammatory Natural product (grapes, berries)
Phaeosphaeridiol A 2-(2′-butenyl)-5-(3′′-pentene) Antimicrobial (vs. R. solanacearum) Fungal metabolite (Phaeosphaeriaceae)
Orciprenaline sulfate 5-[1-hydroxy-2-(isopropylamino)ethyl] β2-adrenergic agonist (asthma treatment) Pharmaceutical bronchodilator
5-[(3E,5E)-Nonadienyl]-1,3-benzenediol 5-(nonadienyl chain) Antioxidant (IC₅₀: 0.12 mmol/L) Fungal metabolite (Talaromyces flavus)
Thymoquinol 4-methyl-5-isopropyl-1,2-benzenediol Antimicrobial, essential oil component Plant-derived (Origanum vulgare)
Benzenerenomod (苯烯莫德) 2-isopropyl-5-(styryl) Anti-inflammatory, immunomodulatory Synthetic drug (autoimmune diseases)

Key Observations :

The methylamino substituent in the target compound may enhance water solubility compared to hydrophobic alkenyl chains (e.g., nonadienyl in ). Styryl or phenolic groups (e.g., resveratrol) confer antioxidant properties due to radical scavenging , whereas branched alkyl chains (e.g., thymoquinol) enhance antimicrobial activity .

Biological Activity: The target compound’s inferred adrenergic activity aligns with synephrine analogs but lacks direct empirical validation. In contrast, 5-[(3E,5E)-nonadienyl]-1,3-benzenediol demonstrated potent antioxidant effects (IC₅₀: 0.12 mmol/L), surpassing the reference trolox .

Chemical Properties: LogP and Solubility: Methylaminoethyl substitution likely reduces hydrophobicity (lower logP) compared to alkenyl or isopropyl groups, favoring pharmacokinetics in aqueous environments. Synthetic Routes: Derivatives with imidazole or heterocyclic appendages (e.g., ) suggest modular synthesis strategies for optimizing bioactivity.

Research Findings and Data Tables

Table 1: Structural Comparison of Selected 1,3-Benzenediol Derivatives

Compound Molecular Formula Molecular Weight Key Functional Groups
1,3-Benzenediol, 5-(methylamino)- C₉H₁₃NO₃ 183.20 Dihydroxy, methylaminoethyl
Resveratrol C₁₄H₁₂O₃ 228.24 Dihydroxy, styryl
Orciprenaline sulfate C₁₁H₁₇NO₃·H₂SO₄ 315.33 Dihydroxy, isopropylaminoethyl, sulfate
5-Nonadienyl derivative C₁₅H₂₄O₂ 236.34 Dihydroxy, nonadienyl

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